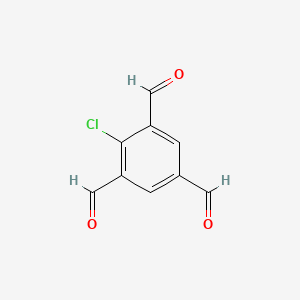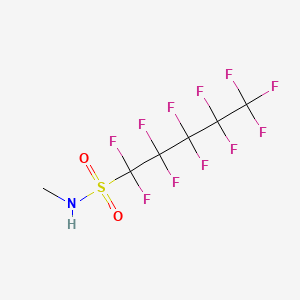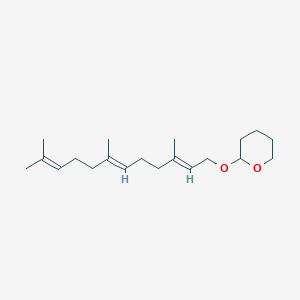
all-trans-Farnesol Tetrahydropyranyl Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
all-trans-Farnesol Tetrahydropyranyl Ether: is a chemical compound with the molecular formula C20H34O2 and a molecular weight of 306.48 g/mol . It is an intermediate in the synthesis of Farnesyl Pyrophosphate Triammonium Salt-13C3, which is an isoprenoid from the intracellular mevalonate pathway used for prenylation of several low molecular mass G proteins, including Ras .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of all-trans-Farnesol Tetrahydropyranyl Ether involves the protection of the hydroxyl group of all-trans-Farnesol using tetrahydropyranyl (THP) ether formation. This can be achieved through acid-catalyzed reactions, neutral reagent-mediated reactions, or heterogeneous catalyst-mediated reactions . The general reaction involves the use of dihydropyran (DHP) in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) to form the tetrahydropyranyl ether .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions: all-trans-Farnesol Tetrahydropyranyl Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to all-trans-Farnesol.
Substitution: The tetrahydropyranyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate the substitution of the tetrahydropyranyl group.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Regeneration of all-trans-Farnesol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
all-trans-Farnesol Tetrahydropyranyl Ether has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of all-trans-Farnesol Tetrahydropyranyl Ether involves its role as an intermediate in the synthesis of Farnesyl Pyrophosphate, which is crucial for the prenylation of proteins such as Ras . Prenylation is a post-translational modification that allows proteins to anchor to cell membranes, influencing various cellular processes . The compound may also interact with voltage-gated calcium channels, affecting calcium homeostasis .
Comparación Con Compuestos Similares
all-trans-Farnesol: The parent compound without the tetrahydropyranyl protection.
Farnesyl Pyrophosphate: A downstream product in the mevalonate pathway.
Geranylgeraniol: Another isoprenoid involved in protein prenylation.
Uniqueness: all-trans-Farnesol Tetrahydropyranyl Ether is unique due to its role as a protected intermediate, allowing for selective reactions and modifications without affecting the hydroxyl group. This makes it valuable in synthetic chemistry for the preparation of more complex molecules .
Propiedades
Fórmula molecular |
C20H34O2 |
|---|---|
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]oxane |
InChI |
InChI=1S/C20H34O2/c1-17(2)9-7-10-18(3)11-8-12-19(4)14-16-22-20-13-5-6-15-21-20/h9,11,14,20H,5-8,10,12-13,15-16H2,1-4H3/b18-11+,19-14+ |
Clave InChI |
XPBIICJUTJFRKE-MMOYSQFZSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/COC1CCCCO1)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCOC1CCCCO1)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


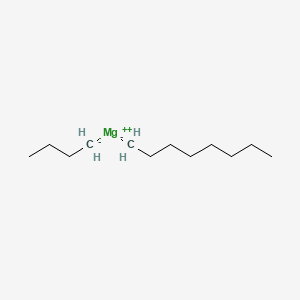
![3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid](/img/structure/B15288111.png)

![7-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15288123.png)
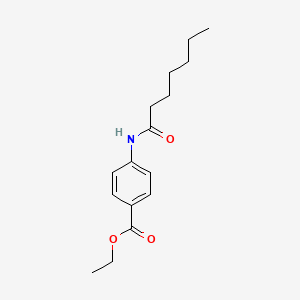
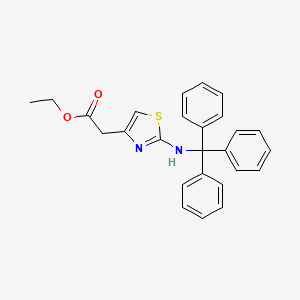
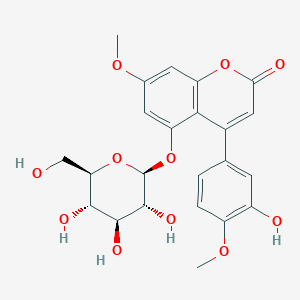

![2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15288143.png)
![N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B15288156.png)

